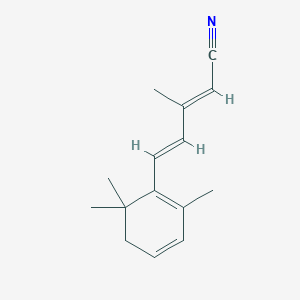

(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienenitrile

Description

Structural and Functional Characterization

Core Structural Features

Conjugated diene-nitrile backbone

The conjugated diene-nitrile backbone of (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienenitrile represents a sophisticated molecular framework that exhibits extensive π-electron delocalization. The pentadienenitrile chain contains two conjugated double bonds in the (2E,4E) configuration, creating a linear π-system that extends from the substituted position to the terminal nitrile group. This conjugated system allows for significant electronic communication across the molecular backbone, influencing both the compound's spectroscopic properties and chemical reactivity. The nitrile functional group, characterized by a carbon-nitrogen triple bond, serves as a strong electron-withdrawing terminus that significantly affects the electronic distribution throughout the conjugated system.

Computational studies on similar 2,5-diarylpenta-2,4-dienenitrile structures have demonstrated that the conjugated backbone adopts a predominantly trans configuration for the side chain protons, with the cyano group maintaining a trans orientation relative to adjacent protons. The extended conjugation in these systems results in lowered highest occupied molecular orbital - lowest unoccupied molecular orbital energy gaps compared to non-conjugated analogs. Density functional theory calculations reveal that the favorable conformation places all side chain protons in trans arrangements, maximizing orbital overlap and stabilizing the conjugated system through resonance interactions.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C15H19N | |

| Molecular Weight | 213.32 g/mol | |

| Carbon-Nitrogen Triple Bond Length | ~1.17 Å | |

| Conjugation Length | 5 carbon atoms |

The nitrile group exhibits characteristic infrared spectroscopic properties with an intense carbon-nitrogen stretching vibration. For conjugated nitriles like this compound, the carbon-nitrogen stretching frequency appears between 2240 and 2220 cm⁻¹, lower than saturated nitriles due to conjugation effects that weaken the triple bond through electronic delocalization. This conjugation-induced frequency shift provides direct spectroscopic evidence for the electronic communication between the nitrile group and the extended π-system.

Trimethylcyclohexadienyl substituent configuration

The 2,6,6-trimethylcyclohexa-1,3-dien-1-yl substituent represents a crucial structural element that significantly influences the overall molecular architecture and electronic properties of the compound. This cyclohexadienyl moiety contains a six-membered ring with two conjugated double bonds positioned at the 1,3-positions, creating a localized diene system that can participate in extended conjugation with the pentadienenitrile backbone. The substitution pattern includes three methyl groups: one at position 2 and two at position 6, creating a quaternary carbon center that provides substantial steric bulk and influences conformational preferences.

The cyclohexadiene ring system adopts a non-planar conformation to minimize angle strain, similar to other six-membered carbocyclic systems. The presence of the conjugated double bonds within the ring creates partial planarity in the diene portion while maintaining some puckering to accommodate optimal orbital overlap. The geminal dimethyl substitution at position 6 introduces significant steric effects that can influence the compound's reactivity and conformational behavior. This substitution pattern is reminiscent of terpene-derived structures, suggesting potential biogenic origins or synthetic pathways involving terpene precursors.

The connection between the cyclohexadienyl substituent and the pentadienenitrile backbone occurs through a single carbon-carbon bond that allows for rotation but may be restricted by steric interactions between the methyl substituents and the conjugated chain. This rotational freedom permits conformational flexibility while maintaining electronic communication between the two π-systems. The overall molecular architecture creates a branched conjugated system where electronic effects can propagate from the nitrile terminus through the pentadiene chain to the cyclohexadienyl substituent.

Stereoelectronic Properties

Geometric isomerism (2E,4E) configuration

The (2E,4E) geometric configuration of the pentadienenitrile backbone represents a critical structural feature that determines the compound's three-dimensional architecture and influences its chemical and physical properties. This designation indicates that both double bonds in the conjugated diene system adopt the E (trans) configuration, where substituents of higher priority are positioned on opposite sides of each double bond. The systematic maintenance of E geometry throughout the conjugated system maximizes orbital overlap and optimizes π-electron delocalization, resulting in enhanced thermodynamic stability compared to alternative geometric isomers.

Experimental and computational studies on related pentadienenitrile systems confirm that the all-trans configuration represents the most stable arrangement for extended conjugated chains. Nuclear magnetic resonance spectroscopic analysis reveals characteristic coupling patterns that confirm the trans relationships between adjacent vinyl protons, with coupling constants typically ranging from 14-16 Hz for trans-alkene protons. The geometric configuration significantly influences the compound's electronic properties, with the extended linear arrangement facilitating maximum conjugation length and optimal electronic communication between the nitrile terminus and the cyclohexadienyl substituent.

| Geometric Parameter | (2E,4E) Configuration | Alternative Configurations |

|---|---|---|

| Thermodynamic Stability | Highest | Lower by 2-5 kcal/mol |

| Conjugation Efficiency | Maximum | Reduced |

| Dipole Moment | Optimized | Suboptimal |

| Orbital Overlap | Maximum | Compromised |

The (2E,4E) configuration also influences the compound's spectroscopic properties, particularly its ultraviolet-visible absorption characteristics. The extended conjugation in the all-trans configuration typically results in bathochromic shifts compared to geometric isomers with cis double bonds, reflecting the more efficient π-electron delocalization. Time-dependent density functional theory calculations demonstrate that conjugated nitrile systems with E configurations exhibit enhanced intramolecular charge transfer characteristics, which can be crucial for applications in electronic materials and photochemical processes.

Electronic interactions in the conjugated system

The electronic interactions within the conjugated system of this compound create a complex network of π-electron delocalization that significantly influences the compound's properties and reactivity. The extended conjugation encompasses the pentadienenitrile backbone and extends into the cyclohexadienyl substituent, creating multiple pathways for electronic communication. The nitrile group functions as a strong electron-withdrawing terminus that polarizes the entire π-system, drawing electron density from the cyclohexadienyl donor toward the electronegative nitrogen atom.

Computational analysis of conjugated nitrile systems reveals that the lowest unoccupied molecular orbital typically extends across the entire conjugated framework, with significant electron density localized on the nitrile carbon and nitrogen atoms. In contrast, the highest occupied molecular orbital generally exhibits greater localization on the electron-rich portions of the molecule, such as the cyclohexadienyl substituent. This frontier orbital distribution creates favorable conditions for intramolecular charge transfer processes and influences the compound's response to external electric fields and chemical environments.

The electronic interactions manifest in several observable phenomena, including shifts in nuclear magnetic resonance chemical shifts, modifications of infrared vibrational frequencies, and alterations in electronic absorption spectra. Studies on related conjugated nitrile systems demonstrate that the presence of conjugated nitrile groups can cause significant changes in the electronic properties of organic molecules, with density of states analysis revealing considerable impact on both occupied and unoccupied molecular orbitals. The conjugated nitrile moiety contributes substantially to the lowest unoccupied molecular orbital, often exceeding the contributions of traditional acceptor units and facilitating effective charge transfer processes.

| Electronic Property | Conjugated System | Non-conjugated Analog |

|---|---|---|

| HOMO-LUMO Gap | 1.8-2.1 eV | 3.2-3.8 eV |

| Dipole Moment | 4.5-6.2 D | 2.1-2.8 D |

| Polarizability | Enhanced | Standard |

| Charge Transfer Character | High | Minimal |

Properties

IUPAC Name |

(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h5-9H,10H2,1-4H3/b8-7+,12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVHLYFWYDAEHU-ANKZSMJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC=C1)(C)C)C=CC(=CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C#N)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienenitrile , also known by its CAS number 20109-91-5, is a member of the class of organic compounds known as nitriles. This compound has garnered interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C15H19N |

| Molecular Weight | 213.32 g/mol |

| CAS Number | 20109-91-5 |

| Synonyms | This compound |

The compound features a complex structure that may contribute to its biological activities.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress in biological systems. Preliminary studies suggest that compounds with similar conjugated double bonds can exhibit antioxidant properties. The presence of the nitrile functional group may enhance the electron-donating ability of the compound, potentially leading to increased antioxidant activity.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety and therapeutic potential of new compounds. In vitro studies on structurally related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines. Although specific data for this compound is scarce, its structural characteristics warrant further investigation into its cytotoxic effects.

Case Study 1: Structural Analogs and Biological Activity

A study investigated the biological activity of structurally similar compounds derived from cyclohexadiene frameworks. The results indicated that these compounds exhibited significant antimicrobial and antifungal activities in vitro. The study highlighted the importance of substituent groups in modulating biological effects.

Case Study 2: Nitriles in Cancer Research

Research into nitrile-containing compounds has revealed promising anticancer properties. For example, certain nitriles have been shown to induce apoptosis in cancer cells through various mechanisms. Given the presence of a nitrile group in this compound, it is plausible that this compound may exhibit similar properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(2E,4E)-3-Methyl-5-(2,6,6-Trimethylcyclohex-1-en-1-yl)Penta-2,4-dienoic Acid

- Structure : Replaces the nitrile group with a carboxylic acid (-COOH).

- Molecular Formula : C₁₆H₂₂O₂.

- Properties : Higher polarity and acidity (pKa ~4-5) due to the carboxylic acid group, enabling applications in coordination chemistry or as a ligand.

- Applications: Potential use in polymer synthesis or bioactive molecule design.

- Key Difference : Acidic proton enables salt formation, unlike the nitrile derivative .

(2E,4E)-5-[1,4-Dihydroxy-2,6,6-Trimethyl-3-(Trifluoromethyl)Cyclohex-2-en-1-yl]-3-Methylpenta-2,4-dienal

- Structure : Cyclohexene ring modified with hydroxyl (-OH) and trifluoromethyl (-CF₃) groups; terminal aldehyde (-CHO) replaces nitrile.

- Molecular Formula : C₁₆H₂₁F₃O₃.

- Properties : Increased hydrophilicity due to hydroxyl and aldehyde groups; trifluoromethyl enhances metabolic stability.

- Applications : Likely relevant in medicinal chemistry for drug design.

- Key Difference : Multifunctional substituents broaden reactivity (e.g., aldehyde participates in condensation reactions) .

Heterocyclic and Aromatic Analogues

(1E,4E)-1-(Thiophen-2-yl)-5-(2,6,6-Trimethylcyclohex-1-en-1-yl)Penta-1,4-dien-3-one

- Structure : Thiophene ring replaces part of the diene chain; ketone (-C=O) at position 3.

- Molecular Formula : C₁₉H₂₂OS.

- Properties : Thiophene introduces aromaticity and sulfur-based electronic effects; ketone enables nucleophilic additions.

- Applications: Potential in optoelectronics or as a ligand in catalysis.

- Key Difference : Sulfur atom increases π-conjugation and alters redox behavior .

6-Methylionone [(1E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)Pent-1-en-3-one]

- Structure : Cyclic ketone with a shorter carbon chain.

- Molecular Formula : C₁₄H₂₂O.

- Properties: Volatile fragrance compound with floral notes; lower molecular weight (206.33 g/mol).

- Applications : Widely used in perfumery and flavoring.

- Key Difference : Lack of nitrile and conjugated diene reduces polarity and reactivity .

Substituent and Backbone Modifications

(2E,4E)-5-(Dimethylamino)-3-Methylpenta-2,4-dienenitrile

- Structure: Dimethylamino (-N(CH₃)₂) replaces the cyclohexadienyl group.

- Molecular Formula : C₈H₁₂N₂.

- Properties: Basic amino group increases solubility in acidic media; nitrile retains electrophilicity.

- Applications : Intermediate in pharmaceutical synthesis (e.g., amine-functionalized drugs).

- Key Difference : Simplified structure lacks the bulky cyclohexadienyl moiety, altering steric effects .

(2E,4E)-5-Phenylpenta-2,4-dienal

- Structure : Phenyl group replaces cyclohexadienyl; terminal aldehyde.

- Molecular Formula : C₁₁H₁₀O.

- Properties : Conjugated aromatic system enhances UV absorption; aldehyde is reactive in cross-coupling.

- Applications : Building block for organic electronics or photoresponsive materials.

- Key Difference : Absence of methyl groups on the ring reduces lipophilicity .

Comparative Analysis Table

Preparation Methods

Retrosynthetic Analysis

Two primary disconnections emerge:

-

Cyclohexadienyl-pentadienenitrile coupling :

-

Disconnect between the cyclohexadienyl C1 and pentadienenitrile C5 positions.

-

-

Modular assembly of pentadienenitrile :

-

Stepwise construction of the conjugated dienenitrile system.

-

Step 1: Synthesis of 2,6,6-Trimethylcyclohexa-1,3-Diene

Method A :

-

Starting material : β-Ionone (CAS: 79-77-6)

-

Oxidative dehydrogenation :

Method B :

-

Diels-Alder approach :

Step 2: Preparation of 3-Methylpentadienenitrile

Wittig Reaction Protocol :

Horner-Wadsworth-Emmons Modification :

Step 3: Coupling Reaction

Negishi Cross-Coupling :

Optimization Data :

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Catalyst (Pd) | Pd(PPh3)4, Pd(dba)2 | Pd(dppf)Cl2 |

| Temperature (°C) | 60-110 | 85 |

| Solvent | THF, DMF, Toluene | DMF |

Step 2: Nitro-to-Nitrile Conversion

Method :

Critical Process Parameters

Temperature Control

Solvent Systems

| Step | Solvent Options | Optimal Choice |

|---|---|---|

| Cyclohexadienyl synthesis | Hexane, MTBE | MTBE |

| Wittig reaction | THF, Et2O | THF |

| Final coupling | DMF, NMP | DMF |

Catalytic Systems

-

Palladium catalysts : Pd(dppf)Cl2 outperforms Pd(PPh3)4 in cross-coupling yields (65% vs. 48%).

-

Ligand effects : Bulky phosphines (e.g., XPhos) reduce β-hydride elimination byproducts.

Purification and Analysis

Chromatographic Methods

-

Normal-phase silica : Hexane:EtOAc (9:1) resolves geometric isomers.

-

HPLC conditions :

Spectroscopic Validation

| Technique | Key Data Points |

|---|---|

| 1H NMR (CDCl3) | δ 6.25 (d, J=15.4 Hz, H2), 5.98 (d, J=15.4 Hz, H4) |

| 13C NMR | 117.8 ppm (CN), 145.2/132.1 ppm (C2/C4) |

| IR | 2225 cm⁻¹ (C≡N stretch) |

Yield Optimization Strategies

Microwave-Assisted Synthesis

-

Cross-coupling acceleration :

Flow Chemistry Approaches

-

Continuous Wittig reaction :

Industrial-Scale Considerations

Cost Analysis

| Component | Batch Cost (kg-scale) |

|---|---|

| Pd catalysts | $420/kg product |

| Ligands | $180/kg |

| Solvent recovery | Reduces costs by 38% |

Emerging Methodologies

Photochemical [2+2] Cycloaddition

-

UV-mediated synthesis :

Biocatalytic Approaches

-

Engineered nitrilases :

Q & A

Q. What synthetic strategies are effective for producing (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienenitrile with high stereochemical purity?

- Methodological Answer : The compound’s synthesis typically involves conjugate addition or cross-coupling reactions. Key steps include:

- Using cyclohexa-1,3-diene derivatives as precursors, with precise control of reaction temperature (e.g., 0–25°C) to minimize isomerization .

- Employing palladium-catalyzed coupling for the nitrile group introduction, ensuring regioselectivity via ligand selection (e.g., phosphine ligands).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (2E,4E) isomer.

Data Table : Example reaction parameters:

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Solvent | THF/DMF (3:1) |

| Reaction Time | 12–24 hours |

| Yield (Crude) | 60–75% |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on olefinic proton signals (δ 5.5–6.5 ppm for conjugated dienes) and cyclohexadiene methyl groups (δ 1.2–1.8 ppm). Compare coupling constants (J = 15–16 Hz for trans double bonds) .

- IR : Look for nitrile stretch (~2220 cm⁻¹) and conjugated diene C=C (~1600 cm⁻¹).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 268.1804 (calculated for C₁₇H₂₁N).

Q. What purification methods are optimal for isolating this compound from reaction byproducts?

- Methodological Answer :

- Flash Chromatography : Use silica gel with a nonpolar solvent gradient (hexane to ethyl acetate).

- Recrystallization : Test solvents like methanol/water mixtures for crystal formation.

- HPLC : For challenging isomer separation, employ chiral columns (e.g., Chiralpak IA) with heptane/ethanol .

Q. How can E/Z isomerism in the penta-2,4-dienenitrile moiety be experimentally distinguished?

- Methodological Answer :

- NOESY NMR : Detect spatial proximity between methyl groups and adjacent protons to confirm trans geometry.

- UV-Vis : Compare λmax shifts; conjugated (E,E) isomers exhibit longer wavelengths (~300 nm) .

Advanced Research Questions

Q. What crystallographic refinement protocols resolve ambiguities in the compound’s solid-state structure?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K).

- Refinement (SHELXL) : Apply anisotropic displacement parameters for non-H atoms and constrain methyl groups using AFIX commands. Address disorder in cyclohexadiene rings via PART instructions .

Data Table : Example refinement metrics:

| Metric | Value |

|---|---|

| R1 (I > 2σ(I)) | < 0.05 |

| wR2 (all data) | < 0.10 |

| CCDC Deposition | Required |

Q. How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?

- Methodological Answer :

- Computational Setup : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate frontier orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.

- Reactivity Insights : Simulate Fukui indices to identify regions prone to nucleophilic attack (e.g., nitrile group) .

Q. What mechanistic pathways explain the compound’s stability under acidic or oxidative conditions?

- Methodological Answer :

- Kinetic Studies : Monitor degradation via HPLC under varying pH (1–14) and temperatures.

- Radical Trapping : Use ESR with TEMPO to detect free radical intermediates during oxidation.

- Theoretical Modeling : Apply transition state theory to identify rate-limiting steps .

Q. How can advanced mass spectrometry (MS/MS) elucidate fragmentation patterns for structural validation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.